molecular formula C19H19FN2O2S2 B2384574 2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 873010-45-8

2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

Cat. No.: B2384574
CAS No.: 873010-45-8
M. Wt: 390.49
InChI Key: RIVPPMKEBJWBQL-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3-methylphenyl group at position 2 and a methyl group at position 2. The benzenesulfonamide moiety is fluorinated at the ortho position and linked via an ethyl group to the thiazole ring.

Molecular Formula: C₁₉H₁₉FN₂O₂S₂
Molecular Weight: 390.5 g/mol
Key Structural Features:

  • Fluorinated benzenesulfonamide group.
  • 4-methyl-2-(3-methylphenyl)-1,3-thiazole scaffold.
  • Ethyl linker between sulfonamide and thiazole moieties.

Properties

IUPAC Name

2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S2/c1-13-6-5-7-15(12-13)19-22-14(2)17(25-19)10-11-21-26(23,24)18-9-4-3-8-16(18)20/h3-9,12,21H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVPPMKEBJWBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide is a member of the sulfonamide class, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈F₁N₂S
  • Molecular Weight : 320.41 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from readily available thiazole derivatives. The general synthetic route includes:

  • Formation of Thiazole Ring : Utilizing standard thiazole synthesis techniques such as Hantzsch synthesis.
  • Introduction of Functional Groups : The introduction of the fluoro and sulfonamide groups is achieved through electrophilic aromatic substitution and nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazole derivatives. Compounds with similar structures have demonstrated cytotoxic effects on several cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : IC₅₀ values around 5 µM.
  • HepG2 (liver cancer) : IC₅₀ values approximately 8 µM.

These findings suggest that the thiazole moiety contributes significantly to the anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with DNA Replication : Some thiazole derivatives interact with DNA or inhibit topoisomerases, leading to impaired cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and biological activity. The presence of a fluoro group was particularly noted to enhance potency against Gram-positive bacteria .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of thiazole-based sulfonamides were tested against multiple cancer cell lines. The results showed that compounds with similar structural features exhibited significant cytotoxicity, with some achieving IC₅₀ values lower than standard chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

Research has indicated that benzenesulfonamide derivatives, including compounds similar to 2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide, exhibit significant antidiabetic properties. A study focusing on N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated their efficacy in lowering blood glucose levels in streptozotocin-induced diabetic rat models. The synthesized compounds showed comparable effectiveness to glibenclamide, a well-established antidiabetic drug, suggesting that structural modifications of the sulfonamide scaffold could lead to the development of new oral antidiabetic agents .

Table 1: Antidiabetic Activity of Benzenesulfonamide Derivatives

Compound NameEfficacy Compared to GlibenclamideMechanism of Action
Compound AComparableInsulin secretion enhancement
Compound BHigherGlucose uptake stimulation
Compound CLowerReduced hepatic glucose production

2. Antimalarial Potential

Another area of application for this compound is in the development of antimalarial drugs. A study synthesized a series of benzenesulfonamides and evaluated their activity against malaria parasites. The findings indicated that certain derivatives with trifluoromethyl substitutions were particularly promising as lead compounds for new antimalarial therapies. This approach involved rational drug design and docking studies to optimize the interaction with target enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in malaria parasites .

Table 2: Antimalarial Activity of Sulfonamide Derivatives

Compound NameIC50 (µM)Target Enzyme
Compound D0.5DHPS
Compound E1.0DHPS
Compound F0.8DHPS

Case Studies

Case Study 1: Synthesis and Evaluation of Antidiabetic Compounds

In a comprehensive study, researchers synthesized several benzenesulfonamide derivatives and assessed their antidiabetic effects using an animal model. The results demonstrated that specific structural modifications enhanced hypoglycemic activity significantly compared to traditional agents . This study emphasizes the potential of sulfonamide derivatives in diabetes management.

Case Study 2: Development of Antimalarial Agents

A systematic investigation into the synthesis of new benzenesulfonamides aimed at malaria treatment revealed that certain derivatives exhibited potent activity against Plasmodium falciparum. The research utilized molecular docking techniques to predict binding affinities and optimize lead compounds for further development . These findings support the notion that structurally diverse sulfonamides can serve as effective antimalarial agents.

Comparison with Similar Compounds

Structural Analogues from Screening Libraries

lists several sulfonamide-thiazole derivatives with variations in substituents. Below is a comparative analysis:

Compound ID Substituents (Thiazole Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-methyl, 2-(3-methylphenyl) C₁₉H₁₉FN₂O₂S₂ 390.5 Fluorine at benzenesulfonamide ortho position
Entry 1 2-(3-fluorophenyl), 4-unsubstituted C₁₉H₁₇FN₂O₄S₂ 420.48 Dihydrobenzodioxine-sulfonamide hybrid
Entry 4 2-(4-chlorophenyl), 4-methyl C₁₈H₁₆ClFN₂O₂S₂ 410.91 Chlorine substituent enhances lipophilicity
Entry 5 2-(4-methylphenyl), 4-methyl C₁₉H₁₉FN₂O₂S₂ 390.5 Methyl group at phenyl para position
Entry 6 2-phenyl, 4-methyl C₁₈H₁₆F₂N₂O₂S₂ 394.46 Difluoro substitution on benzene ring

Key Observations :

  • Substituent Effects: The 3-methylphenyl group in the target compound may confer steric and electronic effects distinct from 4-chlorophenyl (Entry 4) or 4-methylphenyl (Entry 5) analogs. Chlorine (Entry 4) increases molecular weight and lipophilicity (ClogP ~3.2 vs.
  • Fluorine Positioning: Difluoro substitution (Entry 6) could enhance metabolic stability compared to mono-fluoro (target compound) but may reduce binding affinity due to increased electronegativity .

Functional Analogues: PPARδ Agonists

The thiazole-sulfonamide scaffold is structurally related to PPARδ agonists like GW501516 ().

Compound Core Structure Key Substituents Pharmacological Role
Target Compound 1,3-thiazole 3-methylphenyl, fluorobenzenesulfonamide Potential PPARδ modulation (inferred)
GW501516 1,3-thiazole 4-trifluoromethylphenyl, methylthiophenoxy Potent PPARδ agonist (EC₅₀ = 1 nM)
WHO-Listed Agonist 1,3-thiazole 4-(trifluoromethyl)phenyl, isopropyl High selectivity for PPARδ over PPARα/γ

Mechanistic Insights :

  • The 3-methylphenyl group in the target compound may reduce PPARδ binding compared to GW501516’s 4-trifluoromethylphenyl group, which enhances hydrophobic interactions with the receptor’s ligand-binding domain .
  • Fluorine in the benzenesulfonamide moiety (target) could mimic the electronegative trifluoromethyl group in GW501516, though with weaker electron-withdrawing effects .

Sulfonamide Variants with Heterocyclic Modifications

and highlight sulfonamides with oxadiazole or pyrazole cores instead of thiazole:

Compound Core Heterocycle Substituents Molecular Weight (g/mol)
Target Compound 1,3-thiazole Fluorobenzenesulfonamide 390.5
Oxadiazole Derivative 1,2,4-oxadiazole 3-fluorophenyl, cyclopropane 217.15
Pyrazole Derivative Pyrazole 3,4-dimethylisoxazole 458.6

Comparative Notes:

  • Thiazole vs.
  • Bioavailability : Pyrazole derivatives () often exhibit improved solubility but reduced metabolic stability compared to thiazole-based compounds .

Q & A

Q. What are the key considerations for synthesizing 2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide?

Synthesis requires multi-step optimization, including:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under controlled pH and temperature .
  • Sulfonamide coupling : Reaction of the thiazole-ethylamine intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purity control : Use of HPLC to monitor intermediates and final product, ensuring <5% impurity . Challenges include regioselectivity in thiazole substitution and minimizing hydrolysis of the sulfonamide group during purification.

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the 3D arrangement of the thiazole, sulfonamide, and fluorophenyl groups .
  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns (e.g., fluorine position, methyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ ion matching theoretical mass).

Q. What are the standard assays for evaluating its solubility and stability in preclinical studies?

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid, analyzed via UV-Vis spectroscopy .
  • Stability : Incubation in liver microsomes (human/rat) to assess metabolic degradation, with LC-MS quantification of parent compound .
  • Photostability : Exposure to UV light (ICH Q1B guidelines) to detect degradation products .

Q. How is the compound’s potential as a kinase or ion channel modulator assessed?

  • In vitro electrophysiology : Patch-clamp assays for NaV_V1.7 inhibition (common target for sulfonamide derivatives) .
  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) at 1 µM concentration to identify off-target effects .
  • Dose-response curves : IC50_{50} determination using fluorogenic substrates (e.g., ATPase activity assays).

Q. What computational tools are used to predict its binding affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with NaV_V1.7 voltage-sensing domains .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME or ADMETLab to estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .

Advanced Research Questions

Q. How can structural modifications improve selectivity for NaV_V1.7 over other sodium channels?

  • SAR studies : Replace the 3-methylphenyl group on the thiazole with bulkier substituents (e.g., 3-trifluoromethylphenyl) to sterically hinder off-target binding .
  • Voltage-clamp fluorometry : Track conformational changes in NaV_V1.7’s voltage-sensing domain to validate selectivity .
  • Mutagenesis : Introduce D1586A or R1671K mutations in NaV_V1.7 to test binding dependencies .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic bridging : Human microdose studies (e.g., 14C^{14}\text{C}-labeled compound) to correlate plasma exposure with target engagement .
  • Tissue distribution studies : Quantitative whole-body autoradiography (QWBA) in rodents to assess brain/plasma ratios .
  • Metabolite identification : HRMS/MS to detect active metabolites that may contribute to efficacy .

Q. How can crystallographic data resolve conflicting SAR hypotheses?

  • Co-crystallization : Solve the structure of the compound bound to NaV_V1.7’s voltage-sensing domain using cryo-EM or X-ray crystallography .
  • Electron density maps : Analyze SHELXL-refined maps to confirm hydrogen bonding between the sulfonamide and Arg residues .
  • B-factor analysis : Identify flexible regions in the ligand-receptor interface that may explain potency variations .

Q. What methods optimize metabolic stability without compromising target affinity?

  • Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable positions (e.g., benzylic C-H) .
  • CYP inhibition assays : Screen against CYP3A4/2D6 to prioritize derivatives with minimal drug-drug interaction risks .
  • Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

Q. How can off-target toxicity risks be systematically evaluated?

  • Safety panels : Screen against hERG (patch-clamp), mitochondrial toxicity (Seahorse assay), and phospholipidosis (LysoTracker staining) .
  • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in HepG2 cells .
  • In silico toxicophores : Use Derek Nexus to flag structural alerts (e.g., thiazole-related mutagenicity) .

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